molecular formula C11H17NO B13168399 3-Amino-1-(2,5-dimethylphenyl)propan-1-ol

3-Amino-1-(2,5-dimethylphenyl)propan-1-ol

Cat. No.: B13168399
M. Wt: 179.26 g/mol
InChI Key: WYNAHUQORAJMEM-UHFFFAOYSA-N
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Description

3-Amino-1-(2,5-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C₁₁H₁₇NO It is a derivative of propanol and contains an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,5-dimethylphenyl)propan-1-ol typically involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the desired amino alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,5-dimethylphenyl)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-Amino-1-(2,5-dimethylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dimethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2,5-dimethylphenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the dimethyl groups on the phenyl ring can affect the compound’s interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-amino-1-(2,5-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3

InChI Key

WYNAHUQORAJMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CCN)O

Origin of Product

United States

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